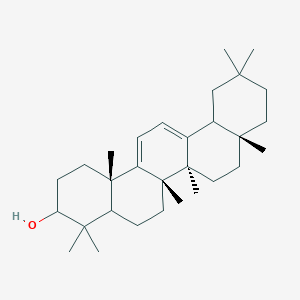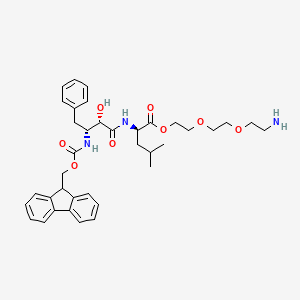![molecular formula C20H24N2O2 B12429930 (15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[96202,708,18015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid is a complex organic compound characterized by its unique structure and deuterium substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid involves multiple steps, including the formation of the pentacyclic core and the introduction of deuterium atoms. The process typically begins with the preparation of the core structure through a series of cyclization reactions. Deuterium atoms are then introduced via deuterium exchange reactions under specific conditions, such as the use of deuterated solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would require scaling up the synthetic routes while maintaining the purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid is used as a model compound to study reaction mechanisms and kinetics. Its unique structure allows researchers to investigate the effects of deuterium substitution on reaction rates and pathways.
Biology
In biology, this compound is used in isotope labeling studies to trace metabolic pathways and understand the dynamics of biological systems. The presence of deuterium atoms makes it an ideal candidate for such studies, as deuterium can be detected using various spectroscopic techniques.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and properties may offer advantages in drug design and development, particularly in the creation of deuterated drugs with improved pharmacokinetic profiles.
Industry
In industry, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of (15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to unique biological and chemical effects. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in chemistry and industry.
Dye Sensitized Solar Cell Compounds: Compounds used in the development of advanced solar cells.
Uniqueness
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid stands out due to its deuterium substitution, which imparts unique properties such as increased stability and altered reaction kinetics. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,14,16H,2,5,8-12H2,1H3,(H,23,24)/t14?,16?,20-/m0/s1/i3D,7D,8D,11D/t8?,11?,14?,16?,20- |
InChI Key |
AJSQYKHFAJTMET-RUSVIQEMSA-N |
Isomeric SMILES |
[2H]C1C(N2CCC[C@@]3(C2=C4C1C5=CC(=CC(=C5N4C(C3)C(=O)O)[2H])[2H])CC)[2H] |
Canonical SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


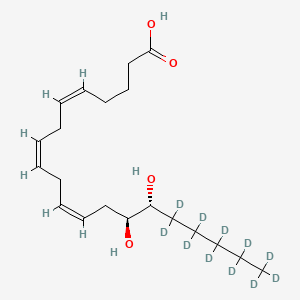
![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)
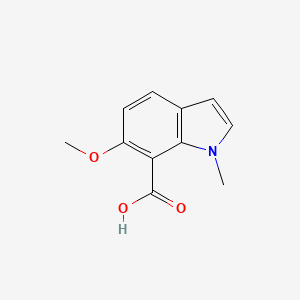
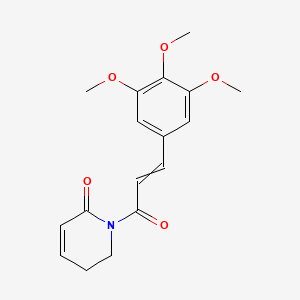





![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)
